N-Acetyl-m-fluoro-L-tyrosine
Description
Properties
Molecular Formula |
C11H12FNO4 |
|---|---|
Molecular Weight |
241.22 g/mol |
IUPAC Name |
(2S)-2-acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C11H12FNO4/c1-6(14)13-9(11(16)17)5-7-2-3-10(15)8(12)4-7/h2-4,9,15H,5H2,1H3,(H,13,14)(H,16,17)/t9-/m0/s1 |
InChI Key |
CEYBRSLAYCIMOV-VIFPVBQESA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC(=C(C=C1)O)F)C(=O)O |
Canonical SMILES |
CC(=O)NC(CC1=CC(=C(C=C1)O)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-m-fluoro-L-tyrosine typically involves the fluorination of L-tyrosine. One common method is the electrophilic fluorodestannylation of N-trifluoroacetyl-3-acetyl-6-trimethylstannyl-L-m-tyrosine ethyl ester. This process involves several steps, including the protection of functional groups, fluorination, and deprotection . The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process must be optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated systems and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
1.1. Fluorination of Tyrosine
The synthesis begins with introducing a fluorine atom at the meta position of L-tyrosine. This is typically achieved through electrophilic fluorodestannylation , a method first developed for 6-[18F]-Fluoro-L-m-tyrosine (FMT) synthesis . The process involves:
-
Stannylation : A precursor (e.g., 6-trimethylstannyl-L-m-tyrosine ethyl ester) undergoes iodination (e.g., using I₂/AgCF₃CO₂) to replace the tin group with iodine .
-
Fluorination : Substitution of iodine with fluorine via [18F]F₂ gas under electrophilic conditions, yielding m-fluorotyrosine .
1.2. N-Acetylation
The fluorinated tyrosine is then acetylated at the amino group using acetic anhydride under alkaline conditions (e.g., NaOH or triethylamine) . Key steps include:
-
Acyl Transfer : Reaction with acetic anhydride in a solvent like DMF or ethanol.
-
pH Adjustment : Post-reaction, pH is adjusted to acidic conditions (e.g., H₂SO₄) to precipitate the acetylated product .
Key Considerations :
-
Side Reactions : Excess acetic anhydride can lead to O-acetylation of the phenolic hydroxyl group, requiring optimized stoichiometry .
-
Yields : The four-step synthesis of fluorinated precursors (e.g., di-Boc protection) improves yields to ~26–27% compared to traditional seven-step methods (~15–16%) .
2.1. Fluorination via Electrophilic Destannylation
The tin group in stannylated precursors acts as a leaving group, enabling substitution with fluorine via an electrophilic aromatic mechanism . The reaction proceeds through:
-
Oxidative Addition : Tin–fluorine bond formation.
-
Reductive Elimination : Release of the fluorinated product.
Example :
textN-Trifluoroacetyl-3-acetyl-6-trimethylstannyl-L-m-tyrosine → [18F]F₂ → 6-[18F]Fluoro-L-m-tyrosine
This method ensures regioselective fluorination at the meta position .
2.2. N-Acetylation
The amino group of m-fluorotyrosine undergoes acetylation via nucleophilic attack on acetic anhydride:
Optimized Conditions :
-
pH : Maintained at 8–10 during acylation to minimize O-acetylation .
-
Acetic Anhydride : Used in sub-stoichiometric amounts (<2 equivalents) to reduce byproducts .
Challenges and Optimizations
-
Racemization : Alkaline conditions during acetylation can induce racemization. Mitigated by short reaction times and controlled pH .
-
Impurity Removal : O-Acetylated byproducts are hydrolyzed under alkaline conditions post-acetylation .
-
Scale-Up : The four-step synthesis is more suitable for large-scale production due to lower reagent costs and simplified purification .
Research Implications
The development of efficient N-acetyl-m-fluoro-L-tyrosine synthesis enables:
-
Radiofluorination : For PET imaging agents targeting dopamine systems .
-
Protein Engineering : Fluorotyrosine probes in enzymes (e.g., ribonucleotide reductase) to study redox mechanisms .
-
Biological Studies : Investigation of fluorine’s impact on tyrosine’s role in nutrient sensing and stress responses .
This compound exemplifies how fluorination and acetylation synergize to create versatile tools for both chemical and biological research.
Scientific Research Applications
N-Acetyl-m-fluoro-L-tyrosine has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound can be used to study enzyme-substrate interactions and protein modifications.
Mechanism of Action
The mechanism of action of N-Acetyl-m-fluoro-L-tyrosine involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to enzymes and receptors, leading to increased biological activity. For example, in PET imaging, the compound is metabolized by aromatic L-amino acid decarboxylase, allowing for the visualization of dopaminergic function in the brain .
Comparison with Similar Compounds
Structural and Chemical Properties
A comparison of N-Acetyl-m-fluoro-L-tyrosine with structurally related tyrosine derivatives is summarized in Table 1.
Key Observations :
- Fluorination: The m-fluoro substitution in this compound reduces metabolic degradation compared to non-fluorinated analogs like N-Acetyl-L-tyrosine, as seen in PET imaging studies of fluorinated m-tyrosine derivatives .
- Acetylation : Acetylated derivatives exhibit improved solubility in polar solvents (e.g., water and acetone) compared to L-tyrosine, making them suitable for in vitro assays .
- Halogenation : Brominated analogs (e.g., N-Acetyl-3,5-dibromo-L-tyrosine ) show altered crystal packing and hydrogen-bonding networks, suggesting fluorine’s smaller atomic radius in This compound may enhance structural flexibility .
Biological Activity
N-Acetyl-m-fluoro-L-tyrosine (N-Ac-m-F-Tyr) is a fluorinated derivative of L-tyrosine, an amino acid that plays a critical role in various biological processes. This compound has garnered attention for its potential applications in therapeutic contexts, particularly in cancer treatment and neuroprotection. This article reviews the biological activity of N-Ac-m-F-Tyr, highlighting its mechanisms of action, effects on cellular processes, and implications for future research.
Chemical Structure and Properties
N-Ac-m-F-Tyr is characterized by the addition of an acetyl group and a fluorine atom at the meta position of the tyrosine backbone. The chemical structure can be represented as follows:
This modification enhances its pharmacological properties compared to non-fluorinated counterparts.
1. Hormesis and Mitochondrial Activity
Research indicates that N-Ac-m-F-Tyr may act as an intrinsic factor that triggers mitohormesis, a process where mild stress induces adaptive responses that enhance cellular resilience. In studies involving Drosophila larvae and mammalian cells, N-Ac-m-F-Tyr pretreatment led to increased stress tolerance by inducing reactive oxygen species (ROS) production, which subsequently activated protective pathways including the FoxO transcription factor .
- Table 1: Effects of N-Ac-m-F-Tyr on Stress Tolerance
| Organism | Treatment Concentration | Survival Rate (%) | Notes |
|---|---|---|---|
| Drosophila Larvae | 0.01–0.1 mM | Increased | Enhanced thermotolerance observed |
| Mice | Variable | Significant | Elevated stress response mechanisms |
2. Antitumor Activity
N-Ac-m-F-Tyr has shown potential in repressing tumor growth. The activation of Keap1 by N-Ac-m-F-Tyr leads to the upregulation of antioxidant enzymes, which may contribute to its antitumor effects . This mechanism is particularly relevant in the context of oxidative stress-induced cancer progression.
Case Study 1: Thermotolerance in Insects
In a controlled experiment, silkworm larvae injected with N-Ac-m-F-Tyr exhibited significantly higher survival rates when subjected to lethal heat stress compared to control groups. This study underscores the compound's ability to enhance thermotolerance through mitochondrial modulation .
Case Study 2: Neuroprotective Effects
The neuroprotective potential of N-Ac-m-F-Tyr has been explored in models of neurodegenerative diseases. Its ability to modulate signaling pathways involved in neuronal survival suggests that it could be beneficial in conditions such as Parkinson's disease, where oxidative stress plays a pivotal role .
Research Findings and Implications
Recent studies have focused on the synthesis and evaluation of various fluorinated tyrosine derivatives, including N-Ac-m-F-Tyr, for their biological activities. The incorporation of fluorine atoms has been shown to alter the pharmacokinetic properties and enhance the efficacy of these compounds in targeted therapies .
- Table 2: Comparison of Fluorinated Tyrosine Derivatives
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| N-Ac-m-F-Tyr | 7.2 | ROS induction and FoxO activation |
| 3-Fluorotyrosine | 8.4 | Similar mechanisms observed |
| 3-Nitrotyrosine | 10 | Different pathway involvement |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-Acetyl-m-fluoro-L-tyrosine to achieve high yield and purity?
- Methodological Answer : Synthesis optimization requires careful selection of fluorination and acetylation reagents. For fluorination, meta-substitution on the tyrosine aromatic ring can be achieved using electrophilic fluorination agents (e.g., Selectfluor®) under controlled pH and temperature. Acetylation of the amino group typically employs acetic anhydride in alkaline conditions. Purification via reversed-phase HPLC or recrystallization (using solvents like ethanol/water mixtures) ensures ≥98% purity, as per USP standards for related acetylated tyrosine derivatives . Monitor reaction progress using TLC or LC-MS to minimize side products.
Q. What experimental approaches are recommended for characterizing the solubility and stability of this compound in aqueous systems?
- Methodological Answer : Solubility can be determined via gravimetric analysis by dissolving the compound in buffered solutions (pH 2–9) at 25°C, followed by filtration and lyophilization to quantify undissolved residue. Stability studies should assess hydrolysis susceptibility by incubating the compound in simulated physiological conditions (e.g., PBS at 37°C) and analyzing degradation products via HPLC-UV/LC-MS. Reference solubility data for 3-Fluoro-L-tyrosine (9.8 g/L in water) can guide initial experimental design .
Q. How do researchers validate the structural identity of this compound and distinguish it from ortho/para-fluoro isomers?
- Methodological Answer : Use a combination of -NMR and -NMR to confirm the meta-fluoro substitution pattern. The -NMR chemical shift for meta-fluoro groups in aromatic systems typically ranges between -115 to -125 ppm, distinct from ortho/para positions. High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate molecular formula and acetyl group presence .
Advanced Research Questions
Q. What advanced analytical techniques are suitable for resolving contradictions in reported pharmacokinetic data for fluorinated tyrosine derivatives?
- Methodological Answer : Discrepancies in bioavailability or metabolic half-life may arise from differences in assay sensitivity or biological models. Employ stable isotope-labeled analogs (e.g., -N-Acetyl-m-fluoro-L-tyrosine) as internal standards in LC-MS/MS assays to improve quantification accuracy. Comparative studies in vitro (hepatocyte incubation) and in vivo (rodent models) can isolate species-specific metabolic pathways .
Q. How does the meta-fluoro substitution influence the compound’s interaction with tyrosine-specific enzymes (e.g., tyrosine hydroxylase) compared to non-fluorinated analogs?
- Methodological Answer : Conduct enzyme kinetics assays using recombinant tyrosine hydroxylase. Compare and values between this compound and N-Acetyl-L-tyrosine to assess fluorine’s steric/electronic effects. Fluorine’s electronegativity may reduce substrate binding affinity, which can be further analyzed via molecular docking simulations .
Q. What strategies mitigate oxidative degradation of this compound during long-term storage or experimental use?
- Methodological Answer : Store lyophilized samples at -20°C under argon to prevent oxidation. For liquid formulations, add antioxidants like 0.1% ascorbic acid and adjust pH to 5–6 (determined via accelerated stability testing). Monitor degradation using UPLC-PDA to track hydroxylated byproducts, referencing USP guidelines for acetylated tyrosine stability .
Q. How can researchers design experiments to evaluate the blood-brain barrier (BBB) permeability of this compound?
- Methodological Answer : Use an in vitro BBB model (e.g., hCMEC/D3 cell monolayer) to measure apparent permeability (). Compare results with positron emission tomography (PET) imaging in non-human primates using -labeled analogs. Acetylation may enhance lipid solubility, but meta-fluoro substitution could reduce passive diffusion, requiring dual radiolabeling (e.g., and ) for precise tracking .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the solubility of fluorinated tyrosine derivatives in polar vs. non-polar solvents?
- Methodological Answer : Replicate solubility experiments using standardized buffers and solvent systems (e.g., DMSO for non-polar, PBS for polar). Control variables such as temperature, agitation rate, and particle size. Cross-validate results with computational models (e.g., COSMO-RS) to predict solvent-solute interactions. Discrepancies may arise from amorphous vs. crystalline forms, which can be characterized via X-ray diffraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
